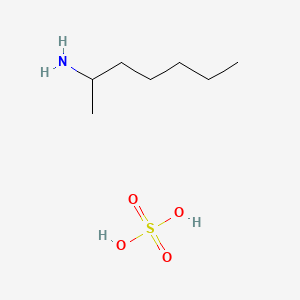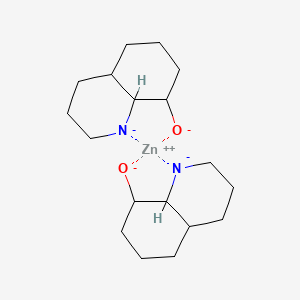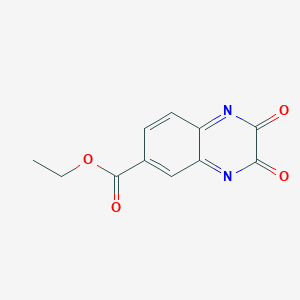![molecular formula C24H32N2O B12349395 N-phenyl-13C6-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide](/img/structure/B12349395.png)
N-phenyl-13C6-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenyl-13C6-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide is a synthetic compound that has garnered interest in various scientific fields due to its unique isotopic labeling and structural properties. This compound is often used in research to study metabolic pathways, receptor binding, and other biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-13C6-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide typically involves the incorporation of 13C-labeled phenyl groups into the molecular structure. The process begins with the preparation of 13C6-labeled aniline, which is then reacted with 1-(2-phenylethyl)-4-piperidone under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for meeting the demands of research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-13C6-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
N-phenyl-13C6-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide has a wide range of applications in scientific research:
Chemistry: Used as a tracer in isotope labeling studies to investigate reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the incorporation and transformation of labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-phenyl-13C6-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isotopic labeling allows researchers to track the compound’s movement and transformation within biological systems, providing insights into its biochemical effects and pathways .
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-13C6-1-naphthylamine
- N-(13C6-Phenyl)-2-naphthylamine
- 2-Fluoroacrylfentanyl
- 2-Fluorobutyrfentanyl
- 2-Methylacetylfentanyl
Uniqueness
N-phenyl-13C6-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide is unique due to its specific isotopic labeling, which provides distinct advantages in tracing and studying its biochemical interactions. This makes it particularly valuable in research applications where precise tracking of molecular transformations is required .
Properties
Molecular Formula |
C24H32N2O |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
N-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-N-[1-(2-phenylethyl)piperidin-4-yl]pentanamide |
InChI |
InChI=1S/C24H32N2O/c1-2-3-14-24(27)26(22-12-8-5-9-13-22)23-16-19-25(20-17-23)18-15-21-10-6-4-7-11-21/h4-13,23H,2-3,14-20H2,1H3/i5+1,8+1,9+1,12+1,13+1,22+1 |
InChI Key |
VCCPXHWAJYWQMR-RKCJWEPRSA-N |
Isomeric SMILES |
CCCCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)[13C]3=[13CH][13CH]=[13CH][13CH]=[13CH]3 |
Canonical SMILES |
CCCCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




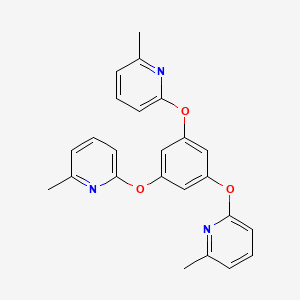

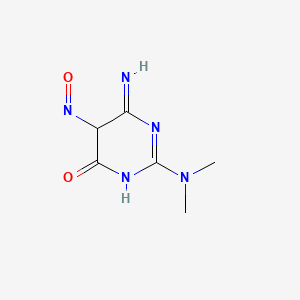
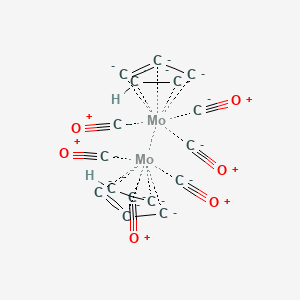


![3-[3-(1-cyclopropylpyrazol-4-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B12349358.png)

